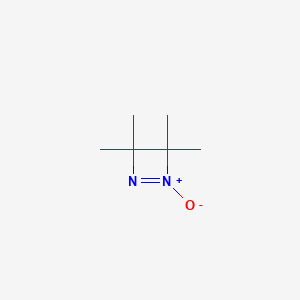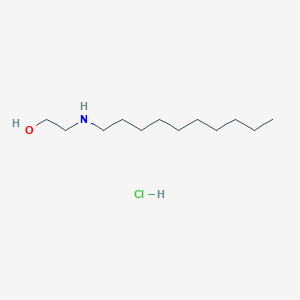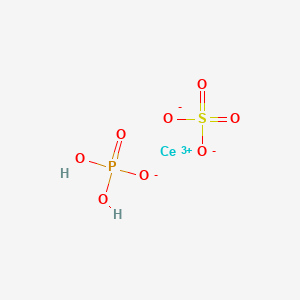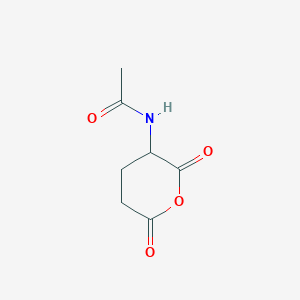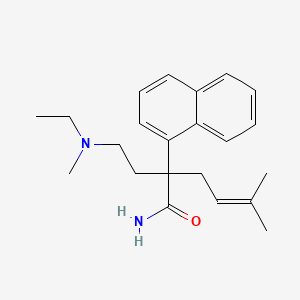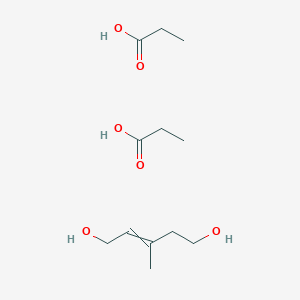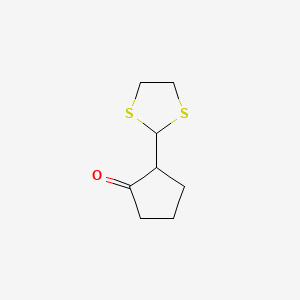
2-(1,3-Dithiolan-2-yl)cyclopentanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-Dithiolan-2-yl)cyclopentanone is an organic compound with the molecular formula C8H12OS2 It features a cyclopentanone ring fused with a 1,3-dithiolan-2-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(1,3-Dithiolan-2-yl)cyclopentanone can be synthesized through the reaction of cyclopentanone with 1,3-propanedithiol in the presence of a Lewis acid catalyst such as zinc chloride . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the dithiolan ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of large-scale organic synthesis techniques. This includes the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,3-Dithiolan-2-yl)cyclopentanone undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the dithiolan ring can be opened or modified.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Zinc chloride, Lewis acids.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(1,3-Dithiolan-2-yl)cyclopentanone has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(1,3-Dithiolan-2-yl)cyclopentanone involves its interaction with molecular targets and pathways related to oxidative stress. The compound can act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage . It may also modulate signaling pathways involved in cellular stress responses, contributing to its neuroprotective effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dithiolane: Similar in structure but lacks the cyclopentanone ring.
1,3-Dithiane: Contains a six-membered ring with two sulfur atoms, differing from the five-membered dithiolan ring.
Cyclopentenone: Contains a cyclopentenone ring but lacks the dithiolan group.
Uniqueness
2-(1,3-Dithiolan-2-yl)cyclopentanone is unique due to the combination of the cyclopentanone ring and the 1,3-dithiolan-2-yl group. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
51717-62-5 |
|---|---|
Molekularformel |
C8H12OS2 |
Molekulargewicht |
188.3 g/mol |
IUPAC-Name |
2-(1,3-dithiolan-2-yl)cyclopentan-1-one |
InChI |
InChI=1S/C8H12OS2/c9-7-3-1-2-6(7)8-10-4-5-11-8/h6,8H,1-5H2 |
InChI-Schlüssel |
HOFFZVOTWVWHRK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C(=O)C1)C2SCCS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


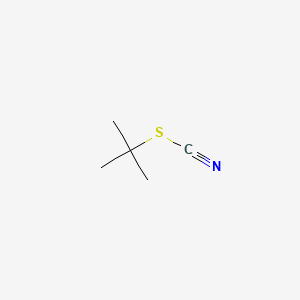
![2-[(E)-(2,4-dihydroxyphenyl)methylideneamino]guanidine](/img/structure/B14657615.png)
![1,2-Dimethyl-3-[(2-methylphenyl)methyl]benzene](/img/structure/B14657623.png)
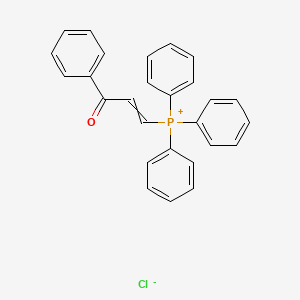
![4-chloro-N-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]aniline](/img/structure/B14657644.png)
